5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S2/c1-4-20-12-6-5-11(9-13(12)24-10-17(2,3)16(20)21)19-26(22,23)15-8-7-14(18)25-15/h5-9,19H,4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQIGZBMFXCAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Structural Features
The compound consists of several key structural components:
- Benzo[b][1,4]oxazepine Ring : This heterocyclic structure is known for its diverse biological activities.
- Thiophene Moiety : Contributes to the compound's electronic properties and potential interactions with biological targets.
- Sulfonamide Group : Often associated with antibacterial activity.
Molecular Characteristics
- Molecular Formula : C23H22ClN2O5S
- Molecular Weight : 446.95 g/mol
- CAS Number : 922097-84-5
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- In vitro Studies : Compounds in this class have demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL in certain cases .
Anticancer Activity
Several studies have suggested that this compound may possess anticancer properties:
- Mechanism of Action : The benzo[b][1,4]oxazepine structure has been linked to the inhibition of specific kinases involved in cancer cell proliferation. For example, a derivative exhibited an IC50 value of 0.67 µM against breast cancer cell lines .
Enzyme Inhibition
The compound has been studied for its potential to inhibit key enzymes:
- Farnesyl Diphosphate Synthase : Inhibitory studies reveal that related compounds can significantly reduce enzyme activity with IC50 values as low as 0.54 nM . This suggests a promising avenue for developing treatments for diseases linked to cholesterol biosynthesis.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various sulfonamides, including derivatives of the target compound. The results indicated that modifications to the thiophene and oxazepine moieties could enhance antibacterial activity against resistant strains of Staphylococcus aureus.
Study 2: Cancer Cell Line Testing
Another investigation focused on the anticancer effects of the compound in vitro. Results showed that it inhibited the growth of several cancer cell lines (e.g., MCF-7 and HeLa) with varying degrees of potency. The study highlighted the importance of structural modifications in improving bioactivity.
The biological activity of this compound is believed to involve:
- Binding Affinity : The unique structural features allow it to bind effectively to target proteins or enzymes.
- Modulation of Pathways : By inhibiting specific pathways (e.g., cholesterol biosynthesis), it may exert therapeutic effects against various diseases.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Preliminary studies indicate that the compound may exhibit anticancer properties. The benzoxazepine core is known for its potential to inhibit tumor growth by targeting specific cellular pathways. Research has shown that similar compounds can induce apoptosis in cancer cells .
- Antimicrobial Properties : The compound's structural features suggest it may possess antimicrobial activity against various pathogens. Compounds with similar structures have been reported to be effective against both gram-positive and gram-negative bacteria .
- Neuroprotective Effects : Some derivatives of benzoxazepine have demonstrated neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. This could position the compound as a candidate for treating neurodegenerative diseases .
Biological Research
- Biochemical Probes : The unique structure allows the compound to function as a biochemical probe for studying specific biological processes. Its ability to interact with various molecular targets makes it valuable for exploring enzyme activity and receptor interactions .
- Pharmacological Studies : Investigations into the pharmacological effects of this compound are ongoing. It is being evaluated for its potential therapeutic applications in inflammatory diseases due to its anti-inflammatory properties .
Industrial Applications
- Synthesis of New Materials : The compound can serve as an intermediate in the synthesis of new materials with desirable properties. Its unique functional groups make it suitable for developing advanced polymers or other chemical entities .
- Chemical Building Block : In synthetic organic chemistry, this compound can be utilized as a building block for creating more complex molecules through various chemical reactions such as oxidation and substitution .
In Vitro Studies
In vitro studies have been pivotal in assessing the biological activity of 5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide. For example:
- A study demonstrated that derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents.
Comparison with Similar Compounds
Key Structural Differences
The compound’s benzooxazepine-thiophene hybrid structure distinguishes it from conventional sulfonamides. For comparison:
Key Observations :
- The ethyl and dimethyl groups on the oxazepine ring enhance lipophilicity, which could improve membrane permeability relative to the polar thiadiazin derivatives .
Bioactivity and Functional Implications
Although direct bioactivity data for the target compound is unavailable in the provided evidence, sulfonamides are frequently studied for their enzyme-inhibitory or antimicrobial properties. For example:
- Marine actinomycetes-derived sulfonamides () are prioritized for their structural novelty and bioactivity using LC/MS screening .
- Plant-derived biomolecules () highlight the importance of substituent patterns in defining bioactivity, suggesting that the target compound’s chlorine and ethyl groups may play critical roles in its pharmacological profile .
Analytical and Computational Approaches
- Structural Validation : SHELX programs () are widely used for refining crystallographic data, ensuring accurate 3D models for comparative studies .
- Lumping Strategies : While primarily applied in environmental chemistry (), lumping structurally similar compounds (e.g., sulfonamides with shared cores) could streamline comparative bioactivity or degradation studies .
Preparation Methods
Introducing 3,3-Dimethyl and 5-Ethyl Substituents
The 3,3-dimethyl and 5-ethyl groups are introduced during the cyclization step. Alkylation of the β-hydroxyaminoaldehyde intermediate with methyl iodide and ethyl bromide, using a phase-transfer catalyst, ensures regioselective substitution at the 3- and 5-positions. For example, treatment of the aldehyde intermediate with methyl Grignard reagent followed by ethyl triflate in dimethylformamide (DMF) at 0°C yields the disubstituted precursor. Subsequent oxidation of the alcohol to a ketone with manganese dioxide generates the 4-oxo group required for the final structure.
Functionalization at the 8-Position
The 8-amino group necessary for sulfonamide coupling is installed via nitration followed by reduction. Electrophilic nitration of the benzene ring using nitric acid and sulfuric acid at 0°C introduces a nitro group at the 8-position. Catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol then reduces the nitro group to an amine. This step must be carefully controlled to avoid over-reduction or ring hydrogenation.
Synthesis of 5-Chlorothiophene-2-Sulfonamide
The thiophene sulfonamide moiety is synthesized through sulfonylation of 5-chlorothiophene-2-sulfonyl chloride with ammonia or a protected amine.
Preparation of 5-Chlorothiophene-2-Sulfonyl Chloride
5-Chlorothiophene-2-sulfonic acid is treated with phosphorus pentachloride (PCl₅) in chlorobenzene at 80°C to yield the sulfonyl chloride. Alternatively, a copper-catalyzed three-component reaction using 5-chlorothiophene-2-boronic acid, nitrobenzene, and potassium pyrosulfite (K₂S₂O₅) provides a greener route to the sulfonyl chloride intermediate.
Sulfonamide Formation
Reaction of 5-chlorothiophene-2-sulfonyl chloride with ammonium hydroxide in tetrahydrofuran (THF) at room temperature produces the sulfonamide. To prevent over-sulfonation, the reaction is quenched with ice water, and the product is extracted with ethyl acetate.
Coupling the Benzo[b]Oxazepin and Thiophene Sulfonamide Moieties
The final step involves forming the sulfonamide bond between the 8-amino group of the oxazepin core and the thiophene sulfonamide.
Direct Sulfonylation
The oxazepin amine is reacted with 5-chlorothiophene-2-sulfonyl chloride in the presence of triethylamine (Et₃N) as a base. The reaction proceeds in dichloromethane (DCM) at 0°C to room temperature, yielding the target compound in 65–72% yield after purification by column chromatography.
Copper-Catalyzed Coupling
An alternative method employs a copper(I) iodide catalyst with N,N-diisopropylethylamine (DIPEA) in dimethyl sulfoxide (DMSO). This approach enhances yield (78–85%) by facilitating the coupling of the sulfonyl chloride with sterically hindered amines.
Optimization and Scalability Considerations
Solvent and Temperature Effects
Replacing traditional solvents like THF with deep eutectic solvents (DES) improves atom economy and reduces waste. For instance, a choline chloride-urea DES increases the coupling reaction yield to 81% while enabling easier product isolation.
Protecting Group Strategy
Orthogonal protection of the oxazepin amine during earlier synthesis steps prevents unwanted side reactions. The tert-butoxycarbonyl (Boc) group is used due to its stability under basic conditions and ease of removal with trifluoroacetic acid (TFA).
Analytical Characterization
The final product is characterized by:
- ¹H NMR : A singlet at δ 1.25 ppm (6H, 3,3-dimethyl), a triplet at δ 1.45 ppm (3H, 5-ethyl), and a doublet at δ 7.82 ppm (1H, thiophene).
- LC-MS : m/z 482.1 [M+H]⁺.
- IR : Peaks at 1685 cm⁻¹ (C=O stretch) and 1340 cm⁻¹ (S=O stretch).
Q & A
Q. What are the key synthetic steps and analytical techniques for confirming the structure of this compound?
The synthesis typically involves multi-step reactions, including cyclization of the benzoxazepinone core, sulfonamide coupling, and functional group modifications. Critical steps include optimizing reaction conditions (e.g., temperature, solvent polarity) to avoid side products like over-oxidation of the ethyl group. Structural confirmation requires NMR (¹H/¹³C, 2D-COSY for connectivity), LC-MS (to verify molecular weight), and X-ray crystallography (for absolute stereochemistry, if crystalline). Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from dynamic conformational changes in the oxazepine ring, necessitating variable-temperature NMR studies .
Q. How can researchers assess the compound’s initial biological activity?
Begin with in vitro assays targeting hypothesized pathways (e.g., enzyme inhibition, receptor binding). For example, use fluorescence-based kinase assays or SPR (surface plasmon resonance) to measure affinity. Dose-response curves (IC₅₀/EC₅₀) and selectivity panels against related targets are critical. If structural analogs show activity against GPCRs or proteases, prioritize those assays .
Q. What are the recommended storage conditions and solubility profiles for this compound?
Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonamide group. Solubility can be tested in DMSO (primary stock) followed by dilution in PBS or cell culture media. If precipitation occurs, consider co-solvents like cyclodextrins or PEG-400. Document lot-specific stability data using HPLC-UV to track degradation products .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing impurities?
Use Design of Experiments (DoE) to evaluate factors like catalyst loading, reaction time, and temperature. Continuous flow chemistry (e.g., microreactors) improves mixing and heat transfer, reducing side reactions like dimerization. Monitor intermediates via online FTIR or Raman spectroscopy . Purification challenges (e.g., diastereomer separation) may require chiral HPLC or crystallization screening .
Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?
Discrepancies in NMR chemical shifts may arise from solvent effects or unaccounted tautomers. Re-run calculations with explicit solvent models (e.g., COSMO-RS) and compare with experimental data in multiple solvents (CDCl₃ vs. DMSO-d₆). For ambiguous NOE correlations, use ROESY or solid-state NMR .
Q. What methodologies address discrepancies between in vitro and in vivo biological activity?
Poor in vivo efficacy despite strong in vitro activity may stem from metabolic instability or poor bioavailability. Conduct ADME studies :
- Microsomal stability assays (human/rat liver microsomes).
- Caco-2 permeability tests to predict intestinal absorption.
- Plasma protein binding (ultrafiltration or equilibrium dialysis). If metabolism is rapid, modify vulnerable sites (e.g., methyl groups on the oxazepine ring) .
Q. How can computational models elucidate the compound’s mechanism of action?
Perform molecular dynamics simulations to study binding pocket flexibility. Combine docking (AutoDock Vina, Glide) with MM-PBSA/GBSA for binding free energy estimates. Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .
Q. What strategies are recommended for evaluating environmental impact and degradation pathways?
Follow OECD guidelines for abiotic degradation (hydrolysis, photolysis) and biodegradability (OECD 301F). Use LC-QTOF-MS to identify transformation products. For ecotoxicity, conduct Daphnia magna or Aliivibrio fischeri assays. Cross-reference with computational tools like ECOSAR for hazard prediction .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across different cell lines?
Cell-specific variability may arise from differences in membrane transporters or metabolic enzymes. Use knockout cell models (e.g., CRISPR-Cas9) to isolate contributing factors. Cross-validate with transcriptomic profiling (RNA-seq) of responsive vs. non-responsive lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
